Linzagolix choline
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Overview
Description
Linzagolix choline, sold under the brand name Yselty, is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist. It is primarily used in the treatment of moderate to severe symptoms of uterine fibroids in adult women of reproductive age . This compound works by selectively blocking the gonadotropin-releasing hormone receptor, thereby reducing the secretion of sex hormones such as estrogen and progesterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of linzagolix choline involves multiple steps. The initial step includes the reaction of dimethyl maleate with methylthioglycolate under basic conditions to form an intermediate. This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, stringent quality control measures, and purification techniques to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Linzagolix choline primarily undergoes substitution reactions due to the presence of functional groups such as methoxy and fluoro groups on its aromatic rings . These reactions can be catalyzed by various reagents under controlled conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases like sodium hydroxide and potassium carbonate, as well as nucleophiles such as amines and thiols . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
Linzagolix choline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of gonadotropin-releasing hormone antagonists . In biology, it is employed in research on hormone regulation and reproductive health . In medicine, this compound is used in clinical trials for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis . Industrially, it is produced and marketed as a therapeutic agent for managing symptoms associated with uterine fibroids .
Mechanism of Action
Linzagolix choline exerts its effects by competitively binding to gonadotropin-releasing hormone receptors in the pituitary gland . This binding inhibits the endogenous signaling of gonadotropin-releasing hormone, leading to the suppression of luteinizing hormone and follicle-stimulating hormone signaling . Consequently, this suppression reduces the production of estrogen and progesterone in the ovaries, making this compound effective in managing estrogen-dependent conditions .
Comparison with Similar Compounds
Linzagolix choline is similar to other gonadotropin-releasing hormone receptor antagonists such as cetrorelix, relugolix, and elagolix . this compound is unique in its oral bioavailability and selective receptor binding properties . Unlike some other antagonists that require injection, this compound can be administered orally, making it more convenient for patients .
List of Similar Compounds:- Cetrorelix
- Relugolix
- Elagolix
This compound stands out due to its specific receptor binding affinity and oral administration route, which enhances patient compliance and therapeutic efficacy .
Properties
CAS No. |
1321816-57-2 |
---|---|
Molecular Formula |
C27H28F3N3O8S |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI Key |
IAIVRTFCYOGNBW-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC |
Canonical SMILES |
C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Linzagolix choline; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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